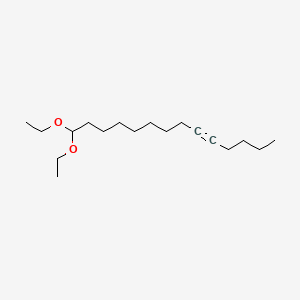

5-Tetradecyne, 14,14-diethoxy-

Description

Significance of Alkyne and Acetal (B89532) Functional Group Motifs in Complex Molecule Synthesis

The strategic importance of 5-Tetradecyne, 14,14-diethoxy- is best understood by examining its constituent functional groups: the alkyne and the acetal.

Alkyne Functional Group: Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds. numberanalytics.comsolubilityofthings.com This electron-rich triple bond makes alkynes highly reactive and versatile intermediates in organic synthesis. numberanalytics.com They readily undergo a variety of chemical reactions, including:

Addition Reactions: Alkynes can add hydrogen, halogens, or hydrogen halides, leading to the formation of alkenes or alkanes. wikipedia.org Hydration of alkynes is a key reaction that produces aldehydes or ketones. solubilityofthings.com

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions, which are powerful methods for constructing complex cyclic and aromatic systems. numberanalytics.com

Carbon-Carbon Bond Formation: Terminal alkynes possess an acidic proton that can be removed to form an acetylide anion. wikipedia.org This nucleophile can then react with electrophiles like alkyl halides to extend the carbon chain, a fundamental strategy in synthesis. masterorganicchemistry.com

The linear geometry of the alkyne functional group also imparts specific conformational properties to molecules. solubilityofthings.com

Acetal Functional Group: Acetals serve as crucial protecting groups for aldehydes and ketones in multi-step syntheses. chemistrysteps.compearson.com Aldehydes and ketones are highly reactive towards nucleophiles and reducing agents. youtube.com When a selective reaction is required elsewhere in a molecule, the carbonyl group can be temporarily masked by converting it into an acetal. jove.com

Key features of acetals as protecting groups include:

Stability: They are stable to strong bases, nucleophiles, organometallic reagents, and hydrides. jove.comtotal-synthesis.com

Reversibility: Acetals are readily formed by treating a carbonyl with an alcohol in the presence of an acid catalyst and can be easily removed (deprotected) by mild acid hydrolysis to regenerate the original carbonyl. chemistrysteps.comjove.com

This protective strategy allows chemists to perform a wide range of transformations on other parts of a molecule without unintended reactions at the carbonyl position. chemistrysteps.com

Overview of Long-Chain Alkyne-Acetal Architectures in Chemical Research

The incorporation of both an alkyne and an acetal into a single long-chain molecule, as seen in 5-Tetradecyne, 14,14-diethoxy-, creates a powerful bifunctional synthetic building block. This molecular architecture allows for orthogonal chemical operations, where each functional group can be manipulated independently of the other under specific reaction conditions.

The presence of a reactive site (the alkyne) and a protected reactive site (the acetal) at different ends of a long aliphatic chain is a common strategy in the synthesis of natural products, pheromones, and specialty polymers. For instance, the alkyne can be used in coupling reactions to build a larger carbon skeleton, while the acetal remains inert. Subsequently, the acetal can be deprotected to reveal an aldehyde, which can then participate in a different set of reactions, such as chain extension or the introduction of new functional groups. The synthesis of long-chain ketoalcohols from acetylenic precursors is a documented example of this synthetic approach. nih.gov

Research Trajectories for 5-Tetradecyne, 14,14-diethoxy- as a Synthetic Intermediate

The specific structure of 5-Tetradecyne, 14,14-diethoxy- opens up several potential research avenues in synthetic chemistry. Its utility lies in its capacity to serve as a precursor to a variety of more complex molecules through a sequence of controlled chemical transformations.

Potential Synthetic Transformations:

| Functional Group | Reaction | Potential Outcome |

| Internal Alkyne | Partial Hydrogenation (e.g., Lindlar's catalyst) | Formation of a Z-alkene, introducing specific stereochemistry. masterorganicchemistry.com |

| Hydration (e.g., oxymercuration-demercuration) | Conversion to a ketone at either the C-5 or C-6 position. solubilityofthings.com | |

| Hydroboration-Oxidation | Anti-Markovnikov addition leading to an enol that tautomerizes to an aldehyde. wikipedia.org | |

| Cycloaddition Reactions | Construction of heterocyclic or carbocyclic ring systems. numberanalytics.com | |

| Acetal | Acid-catalyzed Hydrolysis | Deprotection to reveal a terminal aldehyde (12-oxotetradec-5-yne). jove.com |

Hypothetical Synthetic Application:

A plausible research trajectory for this compound would be its use in the synthesis of a long-chain polyfunctional natural product. A synthetic sequence could involve:

Modification of the internal alkyne, for example, through a metal-catalyzed coupling reaction to attach another molecular fragment.

Selective reduction of the alkyne to an alkene with a specific stereochemistry (cis or trans).

Deprotection of the acetal at a later stage to unmask the aldehyde.

Further elaboration of the aldehyde via reactions such as a Wittig reaction to extend the carbon chain or a condensation reaction to form a new ring system.

This step-wise approach, enabled by the distinct reactivity of the alkyne and the protected aldehyde, highlights the potential of 5-Tetradecyne, 14,14-diethoxy- as a versatile intermediate in the field of advanced organic synthesis. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

71393-98-1 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

14,14-diethoxytetradec-5-yne |

InChI |

InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-8,11-17H2,1-3H3 |

InChI Key |

MTYYGJUTUGANQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCC(OCC)OCC |

Origin of Product |

United States |

Retrosynthetic Analysis and Precursor Identification for 5 Tetradecyne, 14,14 Diethoxy

Strategic Disconnections for Alkyne and Acetal (B89532) Linkages

The retrosynthetic analysis of 5-Tetradecyne, 14,14-diethoxy- begins with the strategic disconnection of its primary functional groups: the internal alkyne and the terminal acetal. These disconnections are fundamental in simplifying the target molecule into more readily available or synthesizable precursors. scripps.edu

The disconnection of the carbon-carbon triple bond of the internal alkyne is a key step. youtube.com This can be approached by considering the formation of the alkyne through the alkylation of a smaller terminal alkyne. youtube.comyoutube.com This strategy involves the deprotonation of a terminal alkyne to form a potent acetylide nucleophile, which then reacts with an appropriate alkyl halide. youtube.comyoutube.com

Simultaneously, the acetal functional group can be disconnected to its corresponding aldehyde and alcohol components. Acetal formation is a common protective strategy for aldehydes, and its disconnection reveals a key functional group for further synthetic transformations. Gold(I) catalyzed reactions, for instance, can facilitate the formation of acetals from alkynes and diols. acs.org

A plausible retrosynthetic pathway is depicted below:

Image: A retrosynthetic analysis diagram showing the disconnection of 5-Tetradecyne, 14,14-diethoxy-. The first disconnection breaks the C4-C5 bond of the alkyne, leading to two precursor fragments. The second disconnection targets the acetal group, revealing a terminal aldehyde.

Carbon Chain Elongation Strategies for C14 Scaffolds

The synthesis of a C14 carbon chain necessitates effective carbon chain elongation strategies. Starting from smaller, commercially available building blocks, several methods can be employed to construct the tetradecyne backbone.

One of the most powerful methods for carbon chain elongation in alkyne synthesis is the use of acetylide anions as nucleophiles. youtube.com This reaction allows for the iterative addition of carbon units to a growing chain. For the synthesis of 5-Tetradecyne, 14,14-diethoxy-, a multi-step elongation process would likely be required, starting from simple precursors.

Another approach involves cross-coupling reactions, such as the Sonogashira coupling, which can form carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide. While not directly applicable to the formation of the entire C14 chain in this specific molecule, it highlights a powerful tool in the synthetic chemist's arsenal (B13267) for constructing complex carbon skeletons.

The table below outlines potential carbon chain elongation strategies:

| Strategy | Description | Key Reagents |

| Acetylide Alkylation | A terminal alkyne is deprotonated to form an acetylide, which then acts as a nucleophile to attack an alkyl halide, forming a new C-C bond and elongating the carbon chain. youtube.comyoutube.com | Terminal alkyne, strong base (e.g., NaNH2), alkyl halide. youtube.com |

| Wittig Reaction | An aldehyde or ketone reacts with a phosphonium (B103445) ylide to form an alkene. This can be a key step in building the carbon backbone before the introduction of the alkyne functionality. | Aldehyde/ketone, phosphonium ylide. |

| Grignard Reaction | An organomagnesium halide (Grignard reagent) acts as a nucleophile to attack an electrophilic carbon, such as in a carbonyl group or an epoxide, to form a new C-C bond. | Grignard reagent, carbonyl compound/epoxide. |

Precursor Sourcing and Availability in Synthetic Pathways

The feasibility of any synthetic route heavily relies on the commercial availability and cost of the starting materials. For the synthesis of 5-Tetradecyne, 14,14-diethoxy-, a careful selection of precursors is crucial for an efficient and economical process.

The retrosynthetic analysis points towards several key precursors. The availability of these precursors from major chemical suppliers is a critical consideration. For instance, the synthesis could commence from readily available short-chain alkynes and alkyl halides.

The following table details potential precursors and their sourcing considerations:

| Precursor | Potential Synthetic Use | Sourcing Considerations |

| 1-Butyne | A potential starting material for the formation of the alkyne functional group and the initial part of the carbon chain. | Commercially available from various chemical suppliers. |

| 1-Bromo-8,8-diethoxyoctane | A key fragment that could be coupled with an acetylide to form the C14 backbone and introduce the acetal group. | May require custom synthesis from 8-bromooctanal (B8502926) or a related precursor. |

| 8-Bromooctanal | A precursor for the synthesis of 1-Bromo-8,8-diethoxyoctane. | May be commercially available or can be synthesized from 8-bromooctan-1-ol. |

| Ethanol (B145695) | Required for the formation of the diethoxy acetal. | Readily available and inexpensive. |

Advanced Synthetic Methodologies for 5 Tetradecyne, 14,14 Diethoxy and Analogues

Alkyne Formation Strategies

The formation of the internal alkyne is a critical step in the synthesis of the target molecule. Methodologies for this transformation can be broadly categorized into elimination reactions, alkylation of smaller alkyne fragments, and other modern coupling techniques.

A classic and fundamental method for alkyne synthesis is the double dehydrohalogenation of an alkyl dihalide. perlego.comrsc.org This E2 elimination reaction typically requires a strong base and can be initiated from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.orgyoutube.comyoutube.com

To synthesize an internal alkyne like that in the target molecule, one could start with a corresponding 14-carbon alkene, perform a halogenation reaction to create a vicinal dihalide (e.g., 5,6-dibromotetradecane), and then subject this intermediate to double dehydrohalogenation. libretexts.org The reaction requires at least two equivalents of a very strong base, such as sodium amide (NaNH₂), often in liquid ammonia (B1221849). libretexts.orgyoutube.com The first elimination yields a vinylic halide, which then undergoes a second elimination to form the alkyne. youtube.comlibretexts.org

A key consideration is the potential for isomerization. When using a base like NaNH₂, a terminal alkyne, if formed, can be deprotonated to form a stable acetylide, potentially driving the equilibrium. youtube.com However, for the synthesis of a specific internal alkyne, reaction conditions must be carefully controlled to prevent migration of the triple bond.

Table 1: Comparison of Dihalide Precursors for Dehydrohalogenation

| Dihalide Type | Description | Typical Base | Key Considerations |

| Vicinal Dihalide | Halogen atoms on adjacent carbons (e.g., C5 and C6). youtube.com | Sodium amide (NaNH₂) libretexts.org | Precursor is synthesized by halogenation of the corresponding alkene. libretexts.org |

| Geminal Dihalide | Halogen atoms on the same carbon (e.g., C5). youtube.com | Sodium amide (NaNH₂) | Precursor can be synthesized from a ketone. The position of the resulting alkyne is well-defined. |

Perhaps the most versatile and widely used method for constructing unsymmetrical internal alkynes is the alkylation of a terminal alkyne. perlego.comlibretexts.org This method relies on the notable acidity of the proton on a terminal alkyne (pKa ≈ 25), which allows for its removal by a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) to form a nucleophilic acetylide anion. ucalgary.camasterorganicchemistry.comchemistrysteps.com

This acetylide ion can then act as a nucleophile in an SN2 reaction with a suitable electrophile, typically a primary alkyl halide, to form a new carbon-carbon bond. masterorganicchemistry.comchemistrysteps.com This reaction is highly efficient with primary and methyl halides; secondary and tertiary halides tend to undergo elimination instead. masterorganicchemistry.combrainkart.com

For the synthesis of 5-tetradecyne, 14,14-diethoxy-, this strategy could be implemented in two ways:

Route A: Alkylation of the acetylide of 1-nonyne (B165147) with a five-carbon electrophile containing the diethoxy acetal (B89532), such as 1-bromo-5,5-diethoxypentane.

Route B: Alkylation of the acetylide derived from 4,4-diethoxy-1-butyne with a ten-carbon primary alkyl halide, such as 1-bromodecane.

This method provides excellent control over the position of the triple bond and is a cornerstone of synthetic planning for building longer carbon chains. masterorganicchemistry.com

Table 2: Representative Alkylation Strategies for Internal Alkyne Synthesis

| Acetylide Nucleophile | Alkyl Halide Electrophile | Product | Reaction Type |

| 1-Nonyn-1-ide | 1-Bromo-5,5-diethoxypentane | 5-Tetradecyne, 14,14-diethoxy- | SN2 ucalgary.ca |

| 4,4-Diethoxy-1-butyn-1-ide | 1-Bromodecane | 5-Tetradecyne, 14,14-diethoxy- | SN2 ucalgary.ca |

| Acetylide of 3-methyl-1-butyne | Ethyl bromide | 2-Methyl-3-hexyne libretexts.org | SN2 libretexts.org |

Beyond classical elimination and alkylation, several other powerful methods exist for alkyne synthesis.

Corey-Fuchs Reaction: This reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne with a one-carbon homologation (chain extension). wikipedia.orgrsc.orgresearchgate.net The aldehyde is first treated with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. Subsequent treatment with a strong base, like n-butyllithium, effects an elimination and metal-halogen exchange to yield a lithium acetylide, which can be quenched to give the terminal alkyne. rsc.org This terminal alkyne is then a perfect substrate for the alkylation strategies described in section 3.1.2.

Seyferth-Gilbert Homologation: This is another method to convert aldehydes or ketones into terminal alkynes in a single step using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). wikipedia.orgresearchgate.net

Fritsch–Buttenberg–Wiechell Rearrangement: This reaction prepares alkynes from vinyl bromides through treatment with a strong base, causing rearrangement. wikipedia.org

Cross-Coupling Reactions: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org While traditionally used for sp-sp² coupling, extensions to sp-sp³ coupling with alkyl halides have been developed, providing a direct route to functionalized internal alkynes. researchgate.netorganic-chemistry.org

Acetalization Techniques

The 14,14-diethoxy- moiety is a diethyl acetal. This functional group is typically stable under basic and neutral conditions but sensitive to acid. libguides.com It is often used as a protecting group for aldehydes or ketones. libguides.com Its synthesis can be achieved either by direct reaction at a carbonyl group or by the addition of alcohol to an alkyne.

The most common method for forming an acetal is the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol, in this case, ethanol (B145695). wikipedia.org The reaction is an equilibrium process, and to drive it to completion, the water generated must be removed, often through azeotropic distillation or by using a dehydrating agent like trimethyl orthoformate. wikipedia.orgorganic-chemistry.org

For the target molecule, a plausible precursor would be 14-oxo-5-tetradecynal or 5-tetradecyn-14-one . This keto-alkyne could be synthesized first, and then the acetal could be formed in a subsequent step by reacting it with excess ethanol under acidic conditions (e.g., using trifluoromethanesulfonic acid or perchloric acid on silica (B1680970) gel as a catalyst). organic-chemistry.org This approach benefits from the high reliability and predictability of the acetalization reaction.

A more modern and atom-economical approach involves the direct conversion of an alkyne to an acetal through hydroalkoxylation. This involves the addition of two alcohol molecules across the carbon-carbon triple bond. researchgate.net Various transition metals, particularly gold, rhodium, and iridium, are known to catalyze this transformation. acs.orgrsc.orgnih.gov

In a key finding, it was shown that terminal alkynes can be converted directly into dimethyl acetals in excellent yields by refluxing in methanol (B129727) with a gold(III) catalyst like NaAuCl₄. nih.gov Cationic gold(I) complexes are also highly effective catalysts. nih.gov The mechanism involves the π-coordination of the alkyne to the metal center, making it susceptible to nucleophilic attack by the alcohol. acs.org A second addition yields the acetal. While this method is most commonly applied to terminal alkynes, intramolecular versions for forming cyclic acetals from alkynols are also well-established. acs.orgnii.ac.jp For an acyclic acetal on a long-chain internal alkyne, the strategy would likely involve a terminal alkyne precursor that is subsequently elaborated, or the direct, though less common, double hydroalkoxylation of an internal alkyne.

Table 3: Catalysts for Hydroalkoxylation of Alkynes

| Metal Catalyst System | Substrate Type | Product | Reference |

| [Ir(PyP)(CO)₂]BPh₄ | Terminal/Internal Alkynols | Cyclic Acetals | acs.org |

| [Rh(bim)(CO)₂]BPh₄ | Terminal/Internal Alkynols | Cyclic Acetals | acs.org |

| NaAuCl₄ | Terminal Alkynes | Dimethyl Acetals | nih.gov |

| [L-Au]⁺ Complexes | Terminal Alkynes | Acetals/Ketals | nih.gov |

Integrated Synthetic Pathways for Alkyne-Acetal Compound Assembly

Convergent and Linear Synthesis Design

There are two primary designs for multi-step synthesis: linear and convergent. chemistnotes.com

Table 1: Comparison of Hypothetical Linear and Convergent Synthetic Approaches

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential addition of fragments to a growing chain. | Independent synthesis of fragments followed by a final coupling reaction. chemistnotes.com |

| Longest Sequence | The entire synthesis (e.g., ~10 steps). | The longest of the fragment syntheses (e.g., ~5-6 steps). sinica.edu.tw |

| Overall Yield | Lower, as it's the product of all step yields (e.g., 0.85¹⁰ ≈ 19.7%). | Higher, as it's the product of the longest fragment's steps and the coupling step (e.g., (0.85⁶) * 0.80 ≈ 30.2%). sinica.edu.tw |

| Efficiency | Less efficient; failure at a late stage results in the loss of all previously invested materials. kccollege.ac.in | More efficient and flexible; allows for optimization of fragment syntheses independently. chemistnotes.com |

Protecting Group Strategies for Orthogonal Reactivity

In the synthesis of polyfunctional molecules, protecting groups are essential for temporarily masking a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. wikipedia.orgbham.ac.uk The acetal group at C-14 of the target molecule can itself be considered a protecting group for a terminal aldehyde. pressbooks.pub

An ideal protecting group strategy often employs orthogonal protection , where multiple, different protecting groups can be removed under specific conditions without affecting the others. wikipedia.orgfiveable.meorganic-chemistry.org This provides precise control over the synthetic sequence. For instance, in a convergent synthesis of 5-Tetradecyne, 14,14-diethoxy-, one might couple an acetylide anion with an alkyl halide. The aldehyde on the alkyl halide piece must be protected as an acetal to prevent it from reacting with the nucleophilic acetylide. The acetal group is stable to the basic conditions of acetylide formation and alkylation but can be removed later with acid if needed. pressbooks.pub

If a terminal alkyne needs to be manipulated in the presence of other acid- or base-sensitive groups, it can be protected, often with a trialkylsilyl group like trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). ccspublishing.org.cn These groups can be easily removed using fluoride (B91410) ions or under mild basic or acidic conditions, depending on the specific silyl (B83357) group. chemistry.coach

Table 2: Examples of Orthogonal Protecting Groups for Alkyne/Carbonyl Synthesis

| Functional Group | Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability |

| Aldehyde/Ketone | Diethyl Acetal | Ethanol, Acid Catalyst (e.g., H⁺) | Aqueous Acid (e.g., HCl/H₂O) | Stable to bases, nucleophiles, hydrides, organometallics. wikipedia.orgpressbooks.pub |

| Aldehyde/Ketone | Ethylene Glycol Ketal | Ethylene Glycol, Acid Catalyst | Aqueous Acid (e.g., HCl/H₂O) | Stable to bases, nucleophiles, hydrides, organometallics. pressbooks.pub |

| Terminal Alkyne | Trimethylsilyl (TMS) | TMS-Cl, Base (e.g., BuLi, Et₃N) | Mild Base (K₂CO₃/MeOH) or Fluoride (TBAF) | Stable to many oxidative and reductive conditions. |

| Terminal Alkyne | Diphenylphosphoryl (Ph₂P(O)) | Ph₂P(O)Cl, Base | Base (e.g., K₂CO₃, DBU) | Stable under acidic conditions; useful for purification due to high polarity. ccspublishing.org.cn |

Multi-Step Synthesis Considerations for Long-Chain Molecules

The synthesis of long-chain aliphatic compounds like 5-Tetradecyne, 14,14-diethoxy- presents unique challenges that are less common in the synthesis of smaller molecules. ubc.ca

Purification: Intermediates in long-chain syntheses are often non-polar, waxy, or oily compounds that can be difficult to purify. They may exhibit similar chromatographic behavior, making separation from starting materials or byproducts challenging. Techniques like flash chromatography are standard, but crystallization may be difficult.

Solubility: The non-polar nature of long alkyl chains can lead to poor solubility in polar solvents, which may be required for certain reactions. Conversely, polar functional groups may hinder solubility in non-polar solvents. A careful choice of reaction media is essential.

Reaction Control: Ensuring complete reaction at each step can be difficult. Monitoring progress via techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is critical to optimizing reaction times and conditions. libretexts.org

Strategies for synthesizing bifunctional long-chain molecules often rely on robust and high-yielding C-C bond-forming reactions, such as the alkylation of acetylides or transition metal-catalyzed cross-coupling reactions. sinica.edu.twlibguides.com The "alkyne zipper" reaction, which isomerizes an internal alkyne to a terminal position, is another powerful tool for manipulating the alkyne's location along a long carbon chain. mdpi.com These methods are integral to designing efficient pathways toward complex targets like 5-Tetradecyne, 14,14-diethoxy-.

Mechanistic Investigations of Reactions Involving 5 Tetradecyne, 14,14 Diethoxy

Alkyne Reactivity Profiles

Electrophilic Additions to the Internal Triple Bond

Electrophilic addition reactions are characteristic of alkynes and proceed through various mechanisms depending on the specific reagent.

The addition of a proton (H+) to the internal triple bond of 5-Tetradecyne, 14,14-diethoxy- would initiate an electrophilic addition. This protonation step leads to the formation of a vinyl carbocation intermediate. For an unsymmetrical internal alkyne, the proton will add to the carbon atom that results in the more stable carbocation. In this specific molecule, the electronic environment around the triple bond is largely symmetrical, meaning that protonation at C-5 or C-6 would lead to secondary vinyl carbocations of similar stability. Therefore, a mixture of products can be expected.

The stability of the resulting vinyl carbocation is crucial for the subsequent reaction steps. These intermediates are highly reactive and will readily react with any available nucleophile.

Table 1: Protonation and Subsequent Nucleophilic Attack

| Reactant | Reagent | Intermediate | Product(s) |

|---|

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to 5-Tetradecyne, 14,14-diethoxy- proceeds through a mechanism involving a bridged halonium ion intermediate. organicchemistrytutor.comyoutube.com The reaction typically results in the anti-addition of the two halogen atoms across the triple bond, leading to a trans-dihaloalkene. organicchemistrytutor.comorganicchemistrytutor.com If two equivalents of the halogen are used, the reaction can proceed further to yield a tetrahaloalkane. libretexts.org

The initial attack of the alkyne on the halogen molecule forms a cyclic halonium ion. The subsequent backside attack by the halide ion opens the ring, leading to the observed anti-stereochemistry.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the internal alkyne can proceed via two main pathways, depending on the conditions. masterorganicchemistry.comkhanacademy.orgyoutube.com In the absence of peroxides, the reaction follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon and the halide to the more substituted one. libretexts.orgyoutube.comyoutube.com For this internal alkyne, this leads to a mixture of vinyl halides. The mechanism involves the formation of a vinyl carbocation intermediate. libretexts.orgyoutube.comrsc.org

With the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in an anti-Markovnikov addition where the bromine atom adds to the less substituted carbon. libretexts.org

Table 2: Halogenation and Hydrohalogenation Products

| Reaction | Reagent | Key Intermediate | Product Stereochemistry |

|---|---|---|---|

| Halogenation | Br₂ (1 eq.) | Bridged bromonium ion | trans-5,6-Dibromo-14,14-diethoxytetradec-5-ene |

| Hydrohalogenation (Markovnikov) | HBr | Vinyl carbocation | Mixture of (E/Z)-5-bromo- and (E/Z)-6-bromo-14,14-diethoxytetradec-5-ene |

The hydration of 5-Tetradecyne, 14,14-diethoxy- can be catalyzed by acid and mercury(II) salts. libretexts.orgchemistrysteps.comlibretexts.orgchadsprep.com This reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. libretexts.orgchemistrysteps.com Since the alkyne is internal and unsymmetrical with respect to the rest of the molecule, hydration can occur at either C-5 or C-6, leading to a mixture of two enol intermediates. These enols are generally unstable and rapidly tautomerize to their more stable keto forms. youtube.com Tautomerization is the process of interconversion of constitutional isomers, in this case, the enol and the ketone. youtube.com The result of the hydration of this internal alkyne is a mixture of two ketones: 14,14-diethoxytetradecan-5-one and 14,14-diethoxytetradecan-6-one.

Table 3: Hydration of 5-Tetradecyne, 14,14-diethoxy-

| Catalyst | Initial Product (Intermediate) | Final Product(s) |

|---|

Nucleophilic Additions and Organometallic Reactions

While less common for simple alkynes compared to electrophilic additions, nucleophilic additions can occur, particularly with highly activated alkynes or through the use of organometallic reagents. The addition of nucleophiles to 5-Tetradecyne, 14,14-diethoxy- would likely require strong nucleophiles or metal catalysis.

For instance, the enantioselective addition of alkyne nucleophiles to carbonyl groups is a well-established method for forming propargylic alcohols. nih.gov While this reaction typically involves a terminal alkyne, related organometallic chemistry could potentially be applied. Transition-metal-catalyzed functionalization of alkynes with organoboron reagents is another powerful tool for forming stereochemically defined multisubstituted alkenes. scispace.comacs.org These reactions often proceed through syn-addition of the organometallic species across the alkyne. scispace.comacs.org

Cycloaddition Chemistry of the Alkyne Moiety

The triple bond of 5-Tetradecyne, 14,14-diethoxy- can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of cyclic compounds.

A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where the alkyne acts as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. wikipedia.orgquimicaorganica.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The reactivity in Diels-Alder reactions is enhanced if the dienophile has electron-withdrawing groups, which is not the case for 5-Tetradecyne, 14,14-diethoxy-. libretexts.orgmasterorganicchemistry.com Nevertheless, the reaction can proceed, typically requiring thermal conditions.

Another important class of cycloadditions is the [3+2] cycloaddition, often referred to as 1,3-dipolar cycloadditions. nih.govresearchgate.netresearchgate.netacs.orgrsc.orgresearchgate.net In these reactions, the alkyne reacts with a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) to form a five-membered heterocyclic ring. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example, leading to the formation of a triazole ring. libretexts.org

Table 4: Cycloaddition Reactions of 5-Tetradecyne, 14,14-diethoxy-

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene (e.g., 1,3-Butadiene) | Substituted 1,4-cyclohexadiene |

Isomerization Processes

The location of the triple bond in an alkyne is not always fixed and can be induced to migrate along a carbon chain under certain conditions. For a long-chain internal alkyne like 5-Tetradecyne, 14,14-diethoxy-, the most relevant isomerization is the "alkyne zipper" reaction. This process typically employs a very strong base, such as potassium 3-aminopropylamide (KAPA), to facilitate the migration of the triple bond from an internal position to the terminus of the chain.

The mechanism proceeds through a series of deprotonation and reprotonation steps, mediated by allenic intermediates. The strong base abstracts a proton from a carbon adjacent to the alkyne, forming a propargyl/allenyl anion. This anion then reprotonates at a different position, effectively "walking" the triple bond down the carbon chain. In the context of 5-Tetradecyne, 14,14-diethoxy-, this would involve the sequential isomerization of the triple bond from the 5-position towards the terminal carbon. The reaction is driven to completion by the irreversible deprotonation of the terminal alkyne, which is significantly more acidic than the internal C-H bonds. A final workup with a mild acid would then quench the terminal acetylide to yield the corresponding terminal alkyne.

It is important to note that weaker bases, such as potassium hydroxide, are generally insufficient to catalyze the full "zipper" reaction to the terminal position and may only lead to an equilibrium mixture of internal alkyne isomers.

Acetal (B89532) Reactivity and Transformation Mechanisms

The 14,14-diethoxy- moiety of the molecule is an acetal, a functional group known for its role as a protecting group for carbonyls due to its stability under neutral and basic conditions. However, under acidic conditions, the acetal becomes susceptible to a variety of transformations.

In the presence of an acid catalyst and water, the diethyl acetal of 5-Tetradecyne, 14,14-diethoxy- will undergo hydrolysis to yield the corresponding aldehyde, 5-tetradecynal, and two equivalents of ethanol (B145695). The generally accepted mechanism for acid-catalyzed acetal hydrolysis is the A-1 mechanism, which involves a pre-equilibrium protonation of one of the ethoxy oxygens. This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. A molecule of water can then act as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal. The process repeats with the second ethoxy group, ultimately leading to the formation of the aldehyde.

Transacetalization can occur if the reaction is carried out in the presence of an alcohol other than ethanol. In this case, the new alcohol will compete with water and ethanol for nucleophilic attack on the intermediate oxocarbenium ion, leading to the formation of a new acetal. The position of the equilibrium in both hydrolysis and transacetalization can be controlled by the reaction conditions, such as the concentration of water or the respective alcohol.

The rate of hydrolysis of acyclic acetals is influenced by both steric and electronic factors. The table below presents kinetic data for the acid-catalyzed hydrolysis of several acyclic dimethyl acetals, which can serve as a reference for the expected reactivity of the acetal in 5-Tetradecyne, 14,14-diethoxy-.

| Acetal of | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |

| Acetone | 1.2 x 10⁻⁴ | 1.0 |

| Butanone | 5.8 x 10⁻⁵ | 0.48 |

| 3-Pentanone | 2.5 x 10⁻⁵ | 0.21 |

| Cyclohexanone | 1.8 x 10⁻⁵ | 0.15 |

Data adapted from studies on analogous dimethyl acetals and are for illustrative purposes.

The formation of the oxocarbenium ion is a critical step in the acid-catalyzed reactions of acetals. This intermediate is a resonance-stabilized carbocation, with the positive charge delocalized between the carbon and the oxygen atom. This delocalization significantly stabilizes the cation, making its formation feasible under acidic conditions.

The structure of the oxocarbenium ion is planar at the cationic center, making it susceptible to nucleophilic attack from either face. In the case of 5-Tetradecyne, 14,14-diethoxy-, the long alkyl chain is not expected to induce significant facial bias in the attack of external nucleophiles on the terminal oxocarbenium ion. The reactivity of the oxocarbenium ion is high, and it will readily react with any available nucleophile, which could be water, an alcohol, or even an internal nucleophile.

Nucleophilic attack at the acetal carbon is the key step in both hydrolysis and transacetalization reactions. As mentioned, water and alcohols are common nucleophiles in these reactions. The rate of nucleophilic attack is influenced by the nature of the nucleophile and the stability of the oxocarbenium ion. More reactive nucleophiles will react faster.

It is also conceivable that other nucleophiles present in the reaction mixture could attack the oxocarbenium ion. However, for 5-Tetradecyne, 14,14-diethoxy-, the most significant alternative nucleophile is the internal alkyne, which is discussed in the following section.

Synergistic Reactivity of Alkyne and Acetal Functionalities

The presence of both an alkyne and an acetal in the same molecule opens up the possibility of intramolecular reactions, where the two functional groups interact with each other.

Under acidic conditions that promote the formation of the terminal oxocarbenium ion, the internal alkyne at the 5-position can potentially act as an internal nucleophile. The π-electrons of the triple bond can attack the electrophilic carbocation, leading to an intramolecular cyclization.

The feasibility of such a cyclization would depend on several factors, including the length of the tether connecting the two functional groups and the stability of the resulting cyclic intermediate. In the case of 5-Tetradecyne, 14,14-diethoxy-, the attack of the C-5/C-6 alkyne on the C-14 carbocation would lead to a large, 9-membered ring, which is entropically disfavored. However, prior isomerization of the alkyne to positions closer to the acetal could facilitate cyclization to form more stable 5- or 6-membered rings. For instance, if the alkyne were to isomerize to the 9- or 10-position, a 5- or 6-membered ring could be formed, respectively.

Another possibility is an intramolecular hydroalkoxylation, where an alcohol generated from the hydrolysis of the acetal adds across the triple bond. However, this is less likely to be a primary pathway under the conditions for acetal hydrolysis.

Computational studies on similar systems have shown that the activation barrier for such intramolecular cyclizations can be significant, but they are not insurmountable. The specific reaction conditions, including the nature of the acid catalyst and the solvent, would play a crucial role in determining whether such a cyclization pathway is competitive with intermolecular reactions.

Cross-Coupling Reactions Integrating Both Moieties

The internal alkyne of 5-tetradecyne, 14,14-diethoxy- serves as a key handle for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. The acetal group, being generally robust under neutral or basic conditions, is expected to be well-tolerated in many of these transformations. pressbooks.pub This allows for the elaboration of the molecular skeleton at the alkyne position without affecting the latent aldehyde functionality at the terminus of the carbon chain.

Prominent among these methods is the Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While the subject compound contains an internal alkyne, modifications of the Sonogashira reaction and other palladium-catalyzed couplings can enable the functionalization of such substrates. nih.govnih.gov For instance, the cross-coupling of internal alkynes with terminal alkynes to form 1,3-enynes is a powerful strategy. nih.gov In a hypothetical reaction, 5-tetradecyne, 14,14-diethoxy- could act as an internal acceptor alkyne, reacting with a terminal donor alkyne in the presence of a palladium catalyst and a specialized ligand. nih.govresearchgate.net The reaction's regioselectivity would be a critical aspect, influenced by the electronic and steric profiles of the coupling partners and the catalyst system.

Nickel-catalyzed cross-coupling reactions also offer a viable pathway for the functionalization of internal alkynes. acs.org These reactions can tolerate a variety of functional groups, including ethers and acetals, making them suitable for complex molecules like 5-tetradecyne, 14,14-diethoxy-. acs.org The mechanism of these reactions often involves the formation of a metallacycle intermediate, with the regiochemical outcome being a key challenge to control.

The following table illustrates potential cross-coupling reactions involving the alkyne moiety of a substrate analogous to 5-tetradecyne, 14,14-diethoxy-.

Table 1: Hypothetical Cross-Coupling Reactions of an Alkyne-Acetal Substrate

| Entry | Coupling Partner | Catalyst System | Product Type | Potential Yield |

|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(OAc)₂, TDMPP | Conjugated Enyne | Good |

| 2 | Iodobenzene | NiCl₂(dppp), Zn, Pyridine | Disubstituted Alkene | Moderate to Good |

| 3 | Vinyl Bromide | Pd(PPh₃)₄, CuI, Et₃N | 1,3-Enyne | Good |

| 4 | Alkyl-9-BBN | PdCl₂(dppf), K₃PO₄ | Trisubstituted Alkene | Good |

Chemoselective Transformations in the Presence of Both Functional Groups

The differential reactivity of the alkyne and acetal functionalities in 5-tetradecyne, 14,14-diethoxy- allows for highly chemoselective transformations. This selectivity is crucial for multi-step syntheses where one functional group must be modified while the other remains intact for subsequent reactions.

Selective Reactions at the Alkyne Moiety:

The internal triple bond can be selectively reduced to either a cis- or trans-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will stereoselectively produce the corresponding cis-alkene. libretexts.orgyoutube.com The acetal group is stable under these neutral hydrogenation conditions. pressbooks.pub Conversely, reduction with sodium metal in liquid ammonia (B1221849) will yield the trans-alkene, again without affecting the acetal. libretexts.orgyoutube.com

The alkyne can also undergo other addition reactions. For example, hydroboration-oxidation would lead to the formation of a ketone at either the C-5 or C-6 position, with regioselectivity being a key consideration. The acetal would remain unaffected under the basic oxidation conditions.

Selective Reactions at the Acetal Moiety:

The 14,14-diethoxy- group is a protecting group for an aldehyde. organic-chemistry.orgyoutube.com Acetals are stable to bases, nucleophiles, and reducing agents but are readily hydrolyzed under acidic conditions. pressbooks.pubchemistrysteps.commasterorganicchemistry.com By treating 5-tetradecyne, 14,14-diethoxy- with aqueous acid (e.g., dilute HCl or H₂SO₄), the acetal can be selectively cleaved to reveal the parent aldehyde, tetradec-8-ynal, leaving the internal alkyne untouched. chemistrysteps.comorganicchemistrytutor.comyoutube.com This transformation is typically reversible and can be driven to completion by using an excess of water. organicchemistrytutor.com

The following table summarizes key chemoselective transformations that can be performed on 5-tetradecyne, 14,14-diethoxy-.

Table 2: Chemoselective Transformations of 5-Tetradecyne, 14,14-diethoxy-

| Entry | Reagents | Targeted Group | Transformation | Product |

|---|---|---|---|---|

| 1 | H₂, Lindlar's Catalyst | Alkyne | cis-Reduction | (Z)-14,14-Diethoxytetradec-5-ene |

| 2 | Na, NH₃ (l) | Alkyne | trans-Reduction | (E)-14,14-Diethoxytetradec-5-ene |

| 3 | H₃O⁺ (aq. acid) | Acetal | Hydrolysis | Tetradec-8-ynal |

| 4 | O₃; then H₂O or Zn | Alkyne | Oxidative Cleavage | Nonanoic acid and 5,5-diethoxypentanal |

Catalytic Strategies in the Synthesis and Transformation of 5 Tetradecyne, 14,14 Diethoxy

Transition Metal Catalysis

Transition metal complexes have become indispensable tools in organic synthesis, enabling the efficient and selective activation of otherwise inert chemical bonds. In the context of 5-Tetradecyne, 14,14-diethoxy-, catalysis by transition metals offers a powerful approach to functionalize the C-C triple bond, leading to a variety of valuable products.

Gold-Catalyzed Activation of Alkynes

Gold catalysts, particularly cationic gold(I) complexes, exhibit a strong affinity for alkynes, a property termed "alkynophilicity". rsc.org This interaction facilitates the activation of the triple bond towards nucleophilic attack, enabling a range of transformations under mild conditions. core.ac.ukresearchgate.net

The gold-catalyzed addition of alcohols to alkynes, or hydroalkoxylation, is a 100% atom-economical reaction that can yield either vinyl ethers or acetals/ketals, depending on the reaction conditions and the stoichiometry of the alcohol. researchgate.net For a substrate like 5-Tetradecyne, 14,14-diethoxy-, intramolecular hydroalkoxylation is not feasible. However, intermolecular hydroalkoxylation with a simple alcohol like methanol (B129727), in the presence of a gold(I) catalyst, could proceed.

The reaction is initiated by the coordination of the alkyne to the cationic gold(I) center. researchgate.net Nucleophilic attack of an alcohol molecule on the activated alkyne would likely occur at one of the sp-hybridized carbons. For an internal alkyne such as 5-Tetradecyne, 14,14-diethoxy-, regioselectivity can be a challenge. rsc.org However, the electronic and steric properties of the substituents on the alkyne can influence the outcome. The addition of a second alcohol molecule to the intermediate vinyl ether, often catalyzed by protons in the reaction medium, would lead to the formation of a mixed acetal (B89532). csic.es

The formation of cyclic acetals can also be achieved through the gold(I)-catalyzed reaction of alkynes with diols. core.ac.uk This transformation proceeds with high regioselectivity for terminal alkynes. core.ac.uk

The catalytic cycle of gold-catalyzed alkyne hydrofunctionalization is generally accepted to involve a cationic gold(I) species as the active catalyst. researchgate.net The cycle begins with the coordination of the alkyne to the [L-Au]⁺ complex, which renders the alkyne susceptible to external nucleophilic attack. researchgate.net This attack leads to a vinyl-gold intermediate, which then undergoes protonolysis to release the product and regenerate the gold(I) catalyst. researchgate.net

While gold(I) complexes are most commonly employed, gold(III) species can also catalyze alkyne functionalization. However, gold(III) complexes have been found to be generally less effective catalysts for hydroalkoxylation compared to their gold(I) counterparts. researchgate.net Computational studies have suggested that the higher activation barrier for the protonolysis step, due to the higher electronegativity of gold(III), may account for the slower reaction rates observed with this oxidation state. researchgate.net Recent studies have also demonstrated the insertion of alkynes into gold(III)-hydride complexes, leading to Z-vinyl complexes through an anti-insertion mechanism. libretexts.org

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for a wide array of alkyne transformations, including cross-coupling, carbonylation, and hydrogenation reactions. core.ac.uk These methods provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

For a long-chain internal alkyne like 5-Tetradecyne, 14,14-diethoxy-, palladium-catalyzed reactions can be used to introduce further complexity. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could in principle be adapted, although this typically involves a terminal alkyne. youtube.com More relevant would be reactions that directly functionalize the internal alkyne.

Palladium-catalyzed hydrogenation of internal alkynes can be controlled to selectively produce either Z- or E-alkenes. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) famously yields cis-alkenes through syn-addition of hydrogen. tiktok.comlibretexts.org Conversely, dissolving metal reductions often provide the corresponding trans-alkenes. libretexts.org The semi-hydrogenation of internal alkynes to Z-alkenes can also be achieved with high selectivity using palladium nanoparticle catalysts under specific conditions. researchgate.net

Palladium-catalyzed carbonylation reactions represent another powerful tool. The annulation of internal alkynes with o-iodophenols in the presence of carbon monoxide and a palladium catalyst can produce 3,4-disubstituted coumarins. acs.org This type of reaction could be applied to 5-Tetradecyne, 14,14-diethoxy-, to generate complex heterocyclic structures.

| Reaction Type | Catalyst | Reagents | Product Type | Ref. |

| Semi-hydrogenation | Pd-CaCO₃ clusters | H₂ | Z-Alkene | csic.es |

| Carbonylative Annulation | Pd(OAc)₂ | o-iodophenol, CO | 3,4-disubstituted coumarin | acs.org |

| Cross-Coupling | Pd(OAc)₂/TDMPP | Terminal alkyne | 1,3-Enyne | nih.gov |

Copper-Catalyzed Transformations

Copper catalysis provides a cost-effective and efficient alternative for various alkyne functionalizations. Copper hydride-catalyzed reactions, in particular, have emerged as powerful methods for the stereoselective synthesis of alkenes. researchgate.netnih.gov

The copper-hydride catalyzed hydroalkylation of alkynes is a highly effective method for the synthesis of trisubstituted alkenes. researchgate.net This reaction proceeds with high regio- and stereoselectivity, typically affording the Z-configured alkene product. researchgate.netnih.gov The mechanism involves the hydrocupration of the alkyne to form a vinylcopper intermediate, which is then intercepted by an electrophile. nih.gov

For an internal alkyne like 5-Tetradecyne, 14,14-diethoxy-, this methodology could be employed to introduce an alkyl group across the triple bond, leading to a stereodefined trisubstituted alkene. The choice of the copper ligand is critical for the success of this transformation, with ligands such as DTBM-dppf often proving optimal. researchgate.net The reaction is believed to proceed via a direct SN2 pathway for the alkylation of the vinylcopper intermediate. nih.gov

| Catalyst System | Electrophile | Product Stereochemistry | Key Features | Ref. |

| CuH/DTBM-dppf | Alkyl tosylates | Z-alkene | High stereo- and regioselectivity | researchgate.netnih.gov |

| CuH | Alkyl triflates | E-alkene | Anti-Markovnikov regioselectivity | nih.gov |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While the archetypal CuAAC reaction involves a terminal alkyne, the internal alkyne functionality of 5-Tetradecyne, 14,14-diethoxy- presents a more complex challenge. The reaction with internal alkynes is generally more demanding due to increased steric hindrance and the absence of the acidic acetylenic proton that facilitates the formation of the key copper(I) acetylide intermediate.

Research into the CuAAC of internal alkynes has revealed that the reaction is often sluggish or fails completely under standard conditions. However, several strategies have been developed to overcome this limitation. One approach involves the use of more active catalyst systems, sometimes incorporating specific ligands that can enhance the reactivity of the copper center. Another successful strategy is the use of iodoalkynes, which can participate in a three-component reaction with an azide (B81097) and a copper source to yield 5-iodo-1,2,3-triazoles. This latter approach would require prior functionalization of the alkyne in 5-Tetradecyne, 14,14-diethoxy- .

A hypothetical CuAAC reaction involving a derivative of 5-Tetradecyne, 14,14-diethoxy- , for instance, a terminal alkyne version synthesized from it, with an organic azide such as benzyl (B1604629) azide, would be expected to proceed smoothly in the presence of a Cu(I) catalyst. This catalyst can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, most commonly sodium ascorbate. The reaction is typically carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF. The presence of the 14,14-diethoxy- group is anticipated to be compatible with these mild reaction conditions, as acetals are generally stable in neutral or slightly basic to weakly acidic environments.

Table 1: Hypothetical CuAAC Reaction Parameters for a Terminal Alkyne Derivative of 5-Tetradecyne, 14,14-diethoxy-

| Parameter | Condition | Rationale |

| Alkyne Substrate | Terminal alkyne analog of 5-Tetradecyne, 14,14-diethoxy- | Terminal alkynes are significantly more reactive in CuAAC reactions. |

| Azide Substrate | Benzyl Azide | A common, reactive azide used in CuAAC. |

| Catalyst | CuSO₄ (5 mol%) / Sodium Ascorbate (10 mol%) | A standard and highly effective catalytic system for generating Cu(I) in situ. |

| Solvent | t-BuOH/H₂O (1:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | Room Temperature | CuAAC reactions are typically highly efficient at ambient temperatures. |

| Expected Product | 1-benzyl-4-(13,13-diethoxytridecyl)-1H-1,2,3-triazole | The 1,4-disubstituted triazole is the expected regioisomer from CuAAC. |

Rhodium and Other Metal Catalysts in Alkyne Functionalization

The internal alkyne of 5-Tetradecyne, 14,14-diethoxy- is a versatile functional group for a variety of transformations catalyzed by rhodium and other transition metals. These catalysts can enable a range of reactions, including cycloadditions, hydrofunctionalizations, and C-H functionalizations, leading to a diverse array of more complex molecular architectures.

Rhodium catalysts are particularly well-known for their ability to catalyze [2+2+2] cycloadditions between alkynes and diynes, or among three alkyne units. In the context of 5-Tetradecyne, 14,14-diethoxy- , it could potentially participate as the third alkyne in a reaction with a 1,6-diyne, leading to the formation of a substituted benzene (B151609) ring. The success of such reactions with unactivated internal alkynes often depends on the catalyst system and reaction conditions, with some systems requiring higher catalyst loadings. The remote diethoxy acetal is unlikely to interfere with the catalytic cycle.

Another area of rhodium catalysis relevant to 5-Tetradecyne, 14,14-diethoxy- is the hydrofunctionalization of the alkyne. For instance, rhodium-catalyzed hydroarylation could introduce an aryl group across the triple bond. More advanced rhodium-catalyzed reactions involve remote functionalization through a chain-walking process, although this is more established for alkenes, its application to alkynes is an emerging area. georgiasouthern.edu

Other metals like gold have also shown significant promise in the functionalization of internal alkynes. Gold catalysts are particularly effective in promoting the hydroalkoxylation of alkynes, a reaction that will be discussed in a later section.

Table 2: Potential Metal-Catalyzed Functionalizations of 5-Tetradecyne, 14,14-diethoxy-

| Reaction Type | Catalyst System (Example) | Potential Product |

| [2+2+2] Cycloaddition | [Rh(COD)(MeCN)₂]BF₄ / rac-BINAP | Substituted aromatic ring containing the tetradecyne backbone. |

| Hydroarylation | Rh(I) complex with a phosphine (B1218219) ligand | Aryl-substituted alkene. |

| Reductive Alkylacylation | Rh(III) catalyst with a reductant | Cyclopenta[de]quinoline-2,5(1H,3H)-dione derivative (with appropriate reaction partners). nih.gov |

Organocatalysis and Non-Metal Catalysis

Acid-Catalyzed Processes for Acetal Formation and Alkyne Hydration

The 14,14-diethoxy- group in 5-Tetradecyne, 14,14-diethoxy- is an acetal, a functional group that is typically formed through an acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol. The formation of this acetal would involve the reaction of the corresponding aldehyde, 14-oxotetradec-5-yne, with two equivalents of ethanol (B145695) in the presence of an acid catalyst. This reaction is reversible, and to drive it towards the acetal, water, a byproduct of the reaction, must be removed.

Conversely, the acetal group can be hydrolyzed back to the aldehyde under aqueous acidic conditions. This provides a method for deprotection if the aldehyde functionality is needed for subsequent transformations.

The internal alkyne of 5-Tetradecyne, 14,14-diethoxy- can also undergo acid-catalyzed hydration. In this reaction, a molecule of water is added across the triple bond. For an unsymmetrical internal alkyne such as 5-Tetradecyne, 14,14-diethoxy- , this reaction is expected to be non-regioselective, leading to a mixture of two isomeric ketones: tetradecan-5-one and tetradecan-6-one, each bearing the 14,14-diethoxy group. libretexts.orgchemistrysteps.com The reaction is typically catalyzed by a strong acid like sulfuric acid, often with the addition of a mercury(II) salt (e.g., HgSO₄) to enhance the rate of reaction. libretexts.orglibretexts.org The initial product of hydration is an enol, which rapidly tautomerizes to the more stable ketone. chemistrysteps.comorganicchemistrytutor.com The acetal at the 14-position is expected to be stable under the conditions of alkyne hydration, provided that an excess of water is not used, which could lead to its hydrolysis.

Table 3: Predicted Products of Acid-Catalyzed Hydration of 5-Tetradecyne, 14,14-diethoxy-

| Product | Structure |

| 14,14-Diethoxytetradecan-5-one | A ketone with the carbonyl at the C-5 position. |

| 14,14-Diethoxytetradecan-6-one | A ketone with the carbonyl at the C-6 position. |

Base-Catalyzed Alkyne Hydroalkoxylation

Base-catalyzed hydroalkoxylation of alkynes provides a direct route to vinyl ethers. For an internal alkyne like 5-Tetradecyne, 14,14-diethoxy- , this reaction would involve the addition of an alcohol across the triple bond in the presence of a strong base. The regioselectivity of this addition to an unsymmetrical internal alkyne can be an issue, potentially leading to a mixture of regioisomeric vinyl ethers.

The reaction is typically carried out using a strong base such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) in the corresponding alcohol as the solvent. researchgate.net Microwave irradiation has been shown to accelerate this transformation. researchgate.net The diethoxy acetal at the terminus of the carbon chain is expected to be stable under these basic conditions. This method offers an atom-economical way to introduce further functionality into the molecule.

Table 4: Potential Base-Catalyzed Hydroalkoxylation of 5-Tetradecyne, 14,14-diethoxy-

| Reagent | Base | Potential Product |

| Methanol | KOtBu | Mixture of (E/Z)-14,14-diethoxy-5-methoxytetradec-5-ene and (E/Z)-14,14-diethoxy-6-methoxytetradec-5-ene. |

| Ethanol | Cs₂CO₃ | Mixture of (E/Z)-5-ethoxy-14,14-diethoxytetradec-5-ene and (E/Z)-6-ethoxy-14,14-diethoxytetradec-5-ene. |

Biocatalysis for Selective Transformations

Enzyme-Mediated Alkyne Functionalization

The application of enzymes in the functionalization of alkynes is a rapidly developing field that offers the potential for high selectivity under mild, environmentally benign conditions. While there is no specific literature on the enzymatic transformation of 5-Tetradecyne, 14,14-diethoxy- , we can infer potential reactions based on known enzymatic activities on similar substrates.

Enzymes such as lipases have been shown to catalyze the epoxidation of double bonds in unsaturated fatty acids. researchgate.netnih.gov This chemoenzymatic process typically involves the lipase-catalyzed formation of a peracid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. While this is a reaction of alkenes, it suggests that with a suitable biocatalyst, the alkyne in 5-Tetradecyne, 14,14-diethoxy- could potentially be a substrate for oxidation or other transformations. It is important to note that direct epoxidation of alkynes with peroxyacids can be complex and may not be a straightforward reaction. masterorganicchemistry.com

More directly related to alkyne chemistry, recent research has identified enzymes capable of mediating the halogenation of terminal alkynes. escholarship.org Although 5-Tetradecyne, 14,14-diethoxy- possesses an internal alkyne, the discovery of such enzymes opens the door to future engineered biocatalysts that could act on internal alkynes. Furthermore, some alcohol dehydrogenases have been found to be active in the reduction of non-terminal propargylic ketones, demonstrating that enzymes can indeed interact with and transform molecules containing internal alkyne functionalities. georgiasouthern.edu

The long aliphatic chain and the diethoxy acetal group of 5-Tetradecyne, 14,14-diethoxy- make it a substrate with lipophilic character, which could be amenable to catalysis by lipases or other enzymes that operate at lipid-water interfaces. For instance, if the acetal were to be hydrolyzed to a carboxylic acid, lipases could potentially catalyze esterification reactions at that position.

Table 5: Hypothetical Biocatalytic Transformations of 5-Tetradecyne, 14,14-diethoxy- or its Derivatives

| Enzyme Class | Transformation | Substrate Requirement | Potential Product |

| Lipase | Chemoenzymatic Epoxidation | Presence of a carboxylic acid and H₂O₂ | Epoxide at the C5-C6 position (hypothetical). |

| Alcohol Dehydrogenase | Reduction of Ketone | Pre-oxidation of the alkyne to a diketone. | Chiral diol. |

| Alkyne Halogenase | Halogenation | A terminal alkyne derivative. | Haloalkyne. |

Biocatalytic Approaches to Acetal Derivatization

Biocatalysis offers a mild and highly selective alternative to traditional chemical methods for functional group transformations. nih.govnih.gov In the context of 5-Tetradecyne, 14,14-diethoxy-, enzymatic systems can be employed for the precise derivatization of the 14,14-diethoxyacetal group. The most common biocatalytic transformation for acetals is hydrolysis to the corresponding aldehyde, typically achieved under mild, aqueous conditions. core.ac.uknih.govchemistrysteps.com

Enzymes belonging to the hydrolase class are particularly relevant for this transformation. The reaction involves the cleavage of the C-O bonds of the acetal, facilitated by the enzyme in an aqueous environment, to yield the parent aldehyde and two equivalents of ethanol. This enzymatic deprotection is advantageous as it proceeds under neutral pH and ambient temperatures, preserving the integrity of other sensitive functional groups within the molecule, such as the internal alkyne. echemi.com While traditional acid-catalyzed hydrolysis is effective, it can be incompatible with acid-sensitive substrates. nih.gov Biocatalytic methods circumvent this issue, offering high chemoselectivity. nih.gov

The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of an oxygen atom, followed by the departure of an alcohol molecule to form an oxonium ion, which is then attacked by water. chemistrysteps.com Supramolecular systems have also been shown to catalyze acetal hydrolysis in basic solutions, demonstrating rate accelerations by stabilizing cationic intermediates within a host assembly. osti.gov Enzymatic catalysis, however, operates through a distinct mechanism involving specific binding of the substrate in the enzyme's active site, leading to highly efficient and selective hydrolysis. gla.ac.uk

The findings from research into the biocatalytic hydrolysis of various acetals can be extrapolated to predict the behavior of 5-Tetradecyne, 14,14-diethoxy-. The table below outlines the expected transformation.

Table 1: Biocatalytic Acetal Hydrolysis of 5-Tetradecyne, 14,14-diethoxy- This table is interactive. You can sort and filter the data.

| Enzyme Class | Substrate | Transformation | Product | Reaction Conditions |

|---|

Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are cornerstones of industrial and laboratory synthesis due to their ease of separation, recyclability, and robustness. youtube.com For a molecule like 5-Tetradecyne, 14,14-diethoxy-, heterogeneous systems can be used to selectively transform the alkyne functionality or to mediate the cleavage of the acetal group.

The hydrogenation of the internal alkyne at the C-5 position is a key transformation. The outcome of this reaction is highly dependent on the chosen catalyst and reaction conditions. Complete reduction of the alkyne to the corresponding alkane, 14,14-diethoxytetradecane, can be achieved using highly active catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). libretexts.orgthieme-connect.de This reaction proceeds through an alkene intermediate which is not typically isolated as it is rapidly reduced further. libretexts.org

More synthetically valuable is the partial hydrogenation of the alkyne to a cis-alkene. This is accomplished using "poisoned" or deactivated catalysts that are active enough to reduce the triple bond but not the resulting double bond. jove.com The most well-known of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a poison like lead acetate or quinoline. byjus.comontosight.ai The use of Lindlar's catalyst results in the syn-addition of two hydrogen atoms across the alkyne, yielding the (Z)-alkene with high stereoselectivity. byjus.comthieme-connect.de Another effective heterogeneous catalyst for this conversion is P-2 nickel, a nickel-boride catalyst, often used with a modifier like ethylenediamine, which also produces the cis-alkene with remarkable specificity. rsc.orgresearchgate.net

In addition to alkyne transformations, heterogeneous acid catalysts can be employed for the derivatization of the acetal group. Solid acids, such as acidic ion-exchange resins or silica-supported acids, can catalyze the hydrolysis of the 14,14-diethoxy- group to the aldehyde. google.com These solid catalysts provide an alternative to homogeneous acids like H₂SO₄ or p-toluenesulfonic acid, simplifying product purification and catalyst recovery. nih.gov

The tables below summarize potential transformations of 5-Tetradecyne, 14,14-diethoxy- using various heterogeneous catalytic systems.

Table 2: Heterogeneous Catalytic Hydrogenation of 5-Tetradecyne, 14,14-diethoxy- This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Transformation | Product | Key Feature |

|---|---|---|---|---|

| Pd/C, H₂ | 5-Tetradecyne, 14,14-diethoxy- | Complete Hydrogenation | 14,14-Diethoxytetradecane | Full saturation of the alkyne to an alkane. |

| Lindlar's Catalyst (Pd/CaCO₃, poison), H₂ | 5-Tetradecyne, 14,14-diethoxy- | Partial Hydrogenation | (Z)-14,14-Diethoxy-5-tetradecene | Stereoselective formation of the cis-(Z)-alkene. byjus.com |

Table 3: Heterogeneous Catalytic Transformation of the Acetal Group This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Transformation | Product | Key Feature |

|---|

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Tetradecyne, 14,14-diethoxy- |

| 5-Tetradecyn-1-al |

| 14,14-Diethoxytetradecane |

| (Z)-14,14-Diethoxy-5-tetradecene |

| Ethanol |

| Palladium |

| Calcium Carbonate |

| Lead Acetate |

| Quinoline |

| Nickel |

| Platinum(IV) Oxide |

Stereoselective Synthesis and Stereochemical Control with 5 Tetradecyne, 14,14 Diethoxy

Stereoselective Formation of Alkene Derivatives

The internal alkyne at the 5-position is a key functional group for the stereoselective synthesis of alkene derivatives. The geometric configuration of the resulting double bond, whether Z (cis) or E (trans), can be precisely controlled through the choice of hydrogenation or hydrofunctionalization methods.

Z- and E-Selective Hydrogenation of Internal Alkynes

The partial hydrogenation of the internal alkyne in 5-Tetradecyne, 14,14-diethoxy- can be directed to selectively form either the Z- or E-alkene.

Z-Selective Hydrogenation: The synthesis of the Z-alkene (cis-5-tetradecene, 14,14-diethoxy-) is typically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This heterogeneous catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene. The catalyst's "poison" is crucial to prevent over-reduction to the corresponding alkane.

E-Selective Hydrogenation: Conversely, the E-alkene (trans-5-tetradecene, 14,14-diethoxy-) can be prepared via a dissolving metal reduction. The use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures facilitates the anti-addition of hydrogen equivalents across the triple bond, leading to the thermodynamically more stable trans-alkene.

| Reaction | Reagents | Product | Stereochemistry |

| Z-Selective Hydrogenation | H₂, Lindlar's Catalyst | (Z)-14,14-diethoxy-5-tetradecene | Cis |

| E-Selective Hydrogenation | Na or Li, NH₃ (l) | (E)-14,14-diethoxy-5-tetradecene | Trans |

Stereodivergent Hydrofunctionalization Strategies

Beyond hydrogenation, the alkyne can undergo various hydrofunctionalization reactions in a stereodivergent manner. These reactions introduce new functional groups across the triple bond with defined stereochemistry. For instance, hydroboration-oxidation sequences can lead to the formation of vinyl boranes which can be further functionalized. The choice of borane (B79455) reagent (e.g., catecholborane vs. disiamylborane) and subsequent reaction conditions can influence the stereochemical outcome. Similarly, hydrosilylation, catalyzed by transition metals like platinum or rhodium, can also be controlled to yield either the E- or Z-vinylsilane, depending on the catalyst and reaction parameters.

Asymmetric Induction in Acetal-Related Transformations

The 14,14-diethoxy- group, a terminal acetal (B89532), provides a handle for asymmetric transformations. Chiral Lewis acids can be employed to catalyze the enantioselective addition of nucleophiles to the oxocarbenium ion formed upon acetal activation. This approach can be used to introduce a new stereocenter at the C-14 position. The stereochemical outcome of such reactions is dictated by the chiral environment created by the Lewis acid-chiral ligand complex.

Chiral Auxiliary and Ligand Design for Enantioselective Processes

For reactions where stereocontrol is challenging, the introduction of a chiral auxiliary can be a powerful strategy. A chiral auxiliary could be appended to the molecule, for example, by modifying the acetal group with a chiral diol. This auxiliary would then direct the stereochemical course of subsequent reactions, such as additions to the alkyne or other transformations along the carbon chain. After the desired stereochemistry is established, the auxiliary can be removed.

Furthermore, the development of specific chiral ligands for transition metal-catalyzed reactions involving 5-Tetradecyne, 14,14-diethoxy- is a promising area. For instance, in asymmetric hydrogenation or hydroformylation reactions targeting the alkyne, the choice of a chiral phosphine (B1218219) or diamine ligand complexed to a metal center (e.g., rhodium, iridium, or ruthenium) would be critical in achieving high enantioselectivity. Carbohydrate-based chiral ligands, for example, are known to be effective in various asymmetric transformations due to their structural diversity and chirality. nih.govnih.gov

Advanced Analytical Methodologies for Characterization of 5 Tetradecyne, 14,14 Diethoxy and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The molecular structure of 5-Tetradecyne, 14,14-diethoxy- (see Table 1), with its distinct alkyne and diethyl acetal (B89532) moieties, can be comprehensively elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals for the various hydrogen atoms in the molecule. The ethoxy groups of the acetal would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The methine proton of the acetal (CH(OEt)₂) would appear as a distinct triplet. The protons adjacent to the alkyne would show characteristic downfield shifts.

¹³C NMR: The carbon NMR spectrum offers complementary information. The sp-hybridized carbons of the internal alkyne would appear in a characteristic region of the spectrum (typically around 80-90 ppm). libretexts.org The acetal carbon would be observed further downfield (around 100-110 ppm). oregonstate.edu The remaining aliphatic carbons would resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups present in 5-Tetradecyne, 14,14-diethoxy-.

The carbon-carbon triple bond (C≡C) of the internal alkyne would give rise to a weak to medium absorption band in the range of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.orgpressbooks.pub The intensity of this peak is often weak for internal alkynes due to the symmetry around the bond.

The C-O-C stretching vibrations of the acetal group would produce strong, characteristic bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

The presence of the long alkyl chain would be confirmed by the characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at approximately 1465 cm⁻¹. pressbooks.pub

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Under electron impact (EI) ionization, the molecular ion peak (M⁺) may be weak or absent due to the lability of the acetal group. psu.edu

A characteristic fragmentation pattern would involve the loss of an ethoxy group (-OCH₂CH₃) or the cleavage of the C-C bond adjacent to the acetal, leading to stable oxonium ion fragments. nih.govacs.org The fragmentation of long-chain hydrocarbons often produces a series of clusters of ions separated by 14 Da (corresponding to CH₂ groups). scirp.org

Hypothetical Spectroscopic Data for 5-Tetradecyne, 14,14-diethoxy-

| Technique | Observed Signals/Peaks (Hypothetical) | Interpretation |

| ¹H NMR | δ 3.58 (q, 4H), 3.47 (t, 1H), 2.15 (m, 4H), 1.55 (m, 12H), 1.30 (m, 6H), 1.21 (t, 6H), 0.89 (t, 3H) | Signals corresponding to ethoxy, acetal, alkyl, and terminal methyl protons. |

| ¹³C NMR | δ 103.2, 80.5, 80.1, 60.9, 31.8, 29.2, 29.1, 28.9, 28.8, 24.7, 22.6, 19.2, 15.3, 14.1 | Peaks for acetal, alkyne, and various aliphatic carbons. oregonstate.edulibretexts.org |

| IR (cm⁻¹) | 2925 (s), 2855 (s), 2235 (w), 1125 (s), 1055 (s) | C-H stretch (alkane), C≡C stretch (internal alkyne), C-O stretch (acetal). orgchemboulder.comlibretexts.orglibretexts.orgpressbooks.pub |

| MS (m/z) | 237 ([M-OEt]⁺), 155, 83, 55 | Fragmentation pattern consistent with loss of ethoxy group and cleavage of the alkyl chain. psu.edunih.govacs.orgscirp.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of 5-Tetradecyne, 14,14-diethoxy- and for its separation from starting materials, byproducts, or derivatives. Given its long alkyl chain and non-polar nature, gas chromatography and reversed-phase high-performance liquid chromatography are the methods of choice.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 5-Tetradecyne, 14,14-diethoxy-.

A non-polar stationary phase, such as one based on polydimethylsiloxane, is typically used. libretexts.orgresearchgate.net The compound would be separated based on its boiling point and interactions with the stationary phase.

A flame ionization detector (FID) would provide high sensitivity for this hydrocarbon-rich molecule. researchgate.net For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the gold standard, providing both retention time and mass spectral data for each component of a mixture. scirp.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for purity assessment, especially for less volatile derivatives or for preparative scale purification.

Reversed-Phase HPLC: This is the most common mode for separating non-polar compounds. libretexts.orgnih.gov A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. hplc.eumdpi.com The retention of 5-Tetradecyne, 14,14-diethoxy- would be governed by its hydrophobicity, with longer retention times observed with more aqueous mobile phases.

Normal-Phase HPLC: While less common for this type of molecule, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate) could also be employed. libretexts.org

Illustrative Chromatographic Data for Purity Assessment

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Retention Time (Hypothetical) | Purity (Hypothetical) |